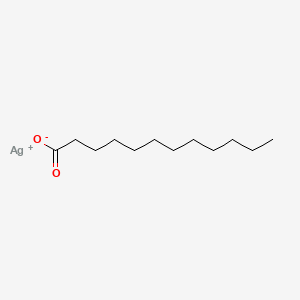

Silver laurate

Vue d'ensemble

Description

Silver Laurate is an inorganic compound, a salt of silver and lauric acid with the formula AgC11H23COO . It forms colorless (white) crystals .

Synthesis Analysis

Silver Laurate can be synthesized using silver nitrate, sodium laurate, and hydrazine hydrate as silver precursor, stabilizer, and reducing agents, respectively . The generation of nano silver particles was confirmed by a change of color from milk white to brown or dark .Molecular Structure Analysis

Silver Laurate forms colorless (white) crystals of the triclinic crystal system, with cell parameters: a = 0.5517 nm, b = 3.435 nm, c = 0.4097 nm, α = 91.18°, β = 124.45°, γ = 92.90°, Z = 2 .Chemical Reactions Analysis

The synthesis of silver nanoparticles by reducing silver ion in sodium laurate solution can be clearly discovered by UV–Vis spectroscopy . The SEM and TEM images indicated that the prepared silver nanoparticles have a spherical shape, average size of 6 nm, and with a narrow distribution from 2 to 8 nm .Physical And Chemical Properties Analysis

Silver Laurate has a molar mass of 295.171 g·mol−1, appears as colorless (white) crystals, has a density of 1.5 g/cm3, and a melting point of 215.5 °C (419.9 °F; 488.6 K). It is insoluble in water .Applications De Recherche Scientifique

1. Synthesis of Monodisperse Silver Colloidal Nanoparticles Silver Laurate is used as a stabilizer in the synthesis of monodisperse silver colloidal nanoparticles . This process involves the use of silver nitrate, sodium laurate, and hydrazine hydrate as silver precursor, stabilizer, and reducing agents, respectively . The prepared silver nanoparticles have a spherical shape, average size of 6 nm, and with a narrow distribution from 2 to 8 nm .

Optical Applications

The unique optical properties of silver nanoparticles make them useful in various fields . The properties of silver nanoparticles are usually determined by their size, shape, and surrounding medium . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their optical properties .

Chemical Applications

Silver nanoparticles have fascinating chemical properties . They can be used in various chemical applications, and the use of Silver Laurate in their synthesis can influence these properties .

Magnetic Applications

Silver nanoparticles also have unique magnetic properties . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their magnetic properties .

Catalytic Applications

Silver nanoparticles are known for their catalytic properties . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their catalytic properties .

Antibacterial Applications

Silver nanoparticles have been studied for their antibacterial properties . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their antibacterial properties .

Biosensing Applications

Silver nanoparticles can be used in biosensors . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their biosensing properties .

Surface-Enhanced Raman Scattering (SERS) Applications

Silver nanoparticles can be used in Surface-Enhanced Raman Scattering (SERS) . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their SERS properties .

Mécanisme D'action

Target of Action

Silver laurate is an inorganic compound, a salt of silver and lauric acid Silver compounds, in general, are known for their antimicrobial properties . They interact with bacterial cells, disrupting their function .

Mode of Action

It’s known that silver compounds can adhere to microbial cells, penetrate inside the cells, and induce cellular toxicity . The formation of silver laurate ion pairs has been indicated , suggesting that it may interact with its targets through ion pairing processes.

Biochemical Pathways

Silver nanoparticles, which share similarities with silver laurate, are known to induce endoplasmic reticulum stress, lactate dehydrogenase leakage, and enhanced reactive oxygen species level . These effects can disrupt normal cellular processes and lead to cell death .

Pharmacokinetics

It’s known that silver laurate forms colorless crystals and is insoluble in water . This suggests that its bioavailability may be limited, and its distribution within the body may depend on factors such as particle size and route of administration.

Result of Action

Based on the known effects of similar silver compounds, it can be inferred that silver laurate may exhibit antimicrobial properties, disrupting the function of microbial cells and leading to their death .

Action Environment

The action, efficacy, and stability of silver laurate can be influenced by various environmental factors. For instance, the temperature dependency of silver laurate solubility has been studied, indicating that its solubility and hence its action can be influenced by temperature . Furthermore, the presence of other substances in the environment can affect the precipitation and association of silver laurate in aqueous solutions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

silver;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMYRUHURLPFQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver laurate | |

CAS RN |

18268-45-6 | |

| Record name | Silver laurate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWM4CQP22U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)

![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)